

Technical Guide: Physicochemical Properties of 2,5-Dichloro-4-hydroxypyridine

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Compound of Interest

Compound Name: 2,5-Dichloro-4-hydroxypyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2,5-dichloro-4-hydroxypyridine**, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to a lack of extensive experimental data in publicly accessible literature, this guide combines available information with established theoretical models and generalized experimental protocols. The document covers key physicochemical parameters, proposed synthetic pathways, and the application of computational models for property prediction. All quantitative data is presented in clear tabular formats, and detailed experimental methodologies are provided. Furthermore, logical workflows and conceptual diagrams are visualized using Graphviz to aid in understanding.

Introduction

2,5-Dichloro-4-hydroxypyridine is a halogenated aromatic heterocyclic compound. The presence of chlorine atoms, a hydroxyl group, and a nitrogen atom within the pyridine ring suggests a molecule with potentially interesting electronic and biological properties. Like many hydroxypyridines, it can exist in tautomeric equilibrium with its corresponding pyridone form, 2,5-dichloro-1H-pyridin-4-one. This tautomerism can significantly influence its physicochemical properties and biological activity. Understanding these properties is a critical first step in the evaluation of its potential as a scaffold or lead compound in drug discovery programs.

Physicochemical Properties

Precise experimental data for **2,5-dichloro-4-hydroxypyridine** is scarce. The following table summarizes basic molecular identifiers and a combination of available and predicted physicochemical properties. Predicted values are derived from computational models and should be considered as estimates pending experimental verification.

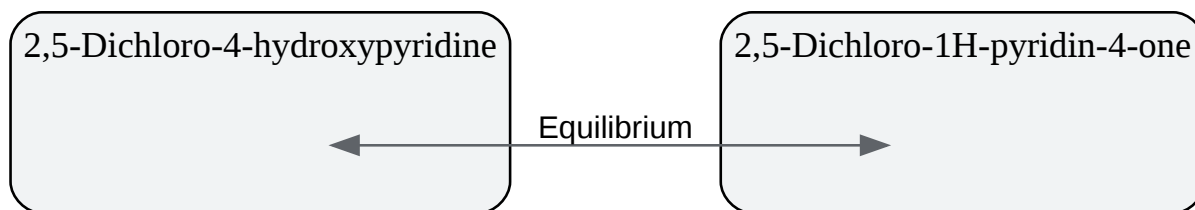
Table 1: Molecular Identifiers and Physicochemical Properties of **2,5-Dichloro-4-hydroxypyridine**

Property	Value	Source
IUPAC Name	2,5-dichloro-4-hydroxypyridine	-
Synonyms	2,5-dichloro-4-pyridinol	-
CAS Number	847664-65-7	[1]
Molecular Formula	C ₅ H ₃ Cl ₂ NO	-
Molecular Weight	163.99 g/mol	-
Predicted Melting Point	Not available	-
Predicted Boiling Point	Not available	-
Predicted pKa	Not available	-
Predicted Water Solubility	Not available	-
Predicted logP	Not available	-

Note: The lack of readily available predicted values highlights the novelty of this specific compound and the need for experimental determination.

Tautomerism

Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, readily tautomerize to their corresponding pyridone forms. For **2,5-dichloro-4-hydroxypyridine**, this equilibrium is crucial as the two forms have different hydrogen bonding capabilities, polar surface areas, and lipophilicities.



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Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Experimental Protocols

The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of **2,5-dichloro-4-hydroxypyridine**.

Synthesis of 2,5-Dichloro-4-hydroxypyridine (Proposed)

A specific, validated synthesis for **2,5-dichloro-4-hydroxypyridine** is not readily available in the literature. However, a plausible synthetic route can be proposed based on known pyridine chemistry. One potential pathway involves the chlorination of a suitable pyridine precursor followed by the introduction of a hydroxyl group.



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Caption: Proposed general workflow for the synthesis of **2,5-dichloro-4-hydroxypyridine**.

Detailed Methodology (General Approach):

- Chlorination: A suitable starting pyridine derivative, such as 4-hydroxypyridine, could be subjected to chlorination using a reagent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO_2Cl_2) in an appropriate solvent. The reaction conditions (temperature, reaction time, and

stoichiometry) would need to be optimized to achieve dichlorination at the desired 2 and 5 positions.

- **Hydroxylation:** Alternatively, starting from a pre-chlorinated pyridine, such as 2,5-dichloropyridine, a hydroxyl group could be introduced at the 4-position. This can be challenging and may require multi-step processes, potentially involving oxidation to a pyridine N-oxide followed by rearrangement, or a nucleophilic substitution reaction under harsh conditions.
- **Purification:** The crude product would be purified using standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.
- **Characterization:** The structure and purity of the final compound would be confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, mass spectrometry, and infrared (IR) spectroscopy.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology (Capillary Method):

- A small, finely powdered sample of dry **2,5-dichloro-4-hydroxypyridine** is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
- The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range. A narrow melting range is indicative of high purity.

pKa Determination

Objective: To quantify the acidity of the hydroxyl group and the basicity of the pyridine nitrogen.

Methodology (Potentiometric Titration):

- A precise weight of **2,5-dichloro-4-hydroxypyridine** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa of the hydroxyl group. A separate titration with a strong acid (e.g., HCl) is performed to determine the basic pKa of the pyridine nitrogen.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve (pH versus volume of titrant added) is generated. The pKa is determined as the pH at the half-equivalence point.

Solubility Determination

Objective: To measure the concentration of the compound in a saturated solution at a specific temperature.

Methodology (Shake-Flask Method):

- An excess amount of solid **2,5-dichloro-4-hydroxypyridine** is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed flask.
- The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered or centrifuged to remove the undissolved solid.
- The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination

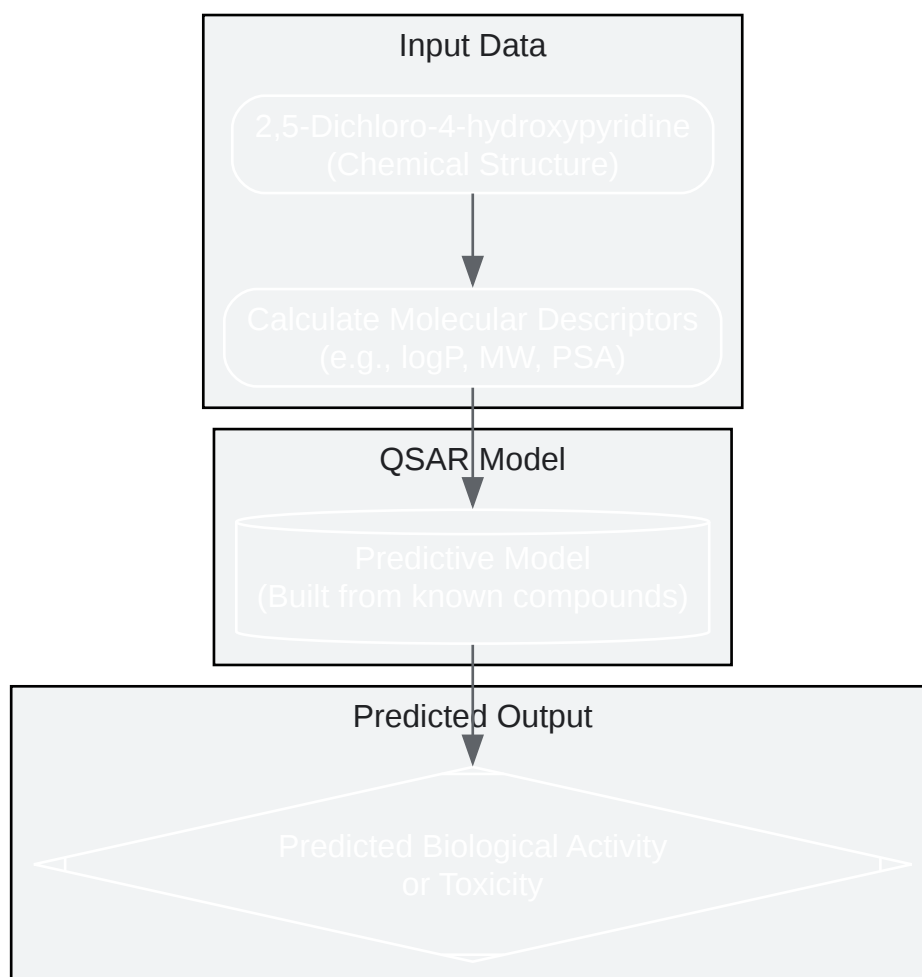
Objective: To measure the partition coefficient of the neutral form of the compound between octanol and water, indicating its lipophilicity.

Methodology (Shake-Flask Method):

- A buffered aqueous solution is prepared at a pH where **2,5-dichloro-4-hydroxypyridine** is expected to be predominantly in its neutral form.
- A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.
- Equal volumes of the n-octanol and the buffered aqueous phase are combined in a flask and shaken vigorously to allow for partitioning of the compound between the two phases.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
- The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or associated signaling pathways for **2,5-dichloro-4-hydroxypyridine**. For novel compounds like this, Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict potential biological activities or toxicities based on their chemical structure.



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Caption: Conceptual workflow of a QSAR model for activity prediction.

Conclusion

2,5-Dichloro-4-hydroxypyridine represents a chemical entity with potential for further investigation in drug discovery and materials science. This guide has consolidated the limited available information and provided a framework for its experimental characterization by outlining established protocols for the determination of its key physicochemical properties. The proposed synthetic workflow and the discussion on computational prediction methods offer starting points for researchers interested in this molecule. Future experimental work is crucial to validate the predicted properties and to explore the biological activity of this compound.

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References

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